Gadolinium nitride

Catalog No.
S1895491
CAS No.
25764-15-2
M.F
GdN
M. Wt
171.3 g/mol
Availability
In Stock
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Gadolinium nitride

CAS Number

25764-15-2

Product Name

Gadolinium nitride

IUPAC Name

azanylidynegadolinium

Molecular Formula

GdN

Molecular Weight

171.3 g/mol

InChI

InChI=1S/Gd.N

InChI Key

FLATXDRVRRDFBZ-UHFFFAOYSA-N

SMILES

N#[Gd]

Canonical SMILES

N#[Gd]

Potential of Gadolinium Nitride in Spintronics

Gadolinium nitride (GdN) is a rare-earth nitride material that has attracted significant scientific research interest due to its predicted properties that hold promise for applications in spintronics. Spintronics is a field of research that explores the spin of electrons in addition to their charge for information processing and device development .

  • Ferromagnetism and Half-Metallicity

    Theoretical calculations suggest GdN exhibits both ferromagnetism, where all electron spins in a material are aligned, and half-metallicity. In a half-metal, one spin direction conducts electricity efficiently while the other acts as an insulator . This unique combination could lead to the development of spin-filtering devices that allow only electrons with a specific spin orientation to pass through.

  • Spin-Dependent Transport

    The predicted half-metallic nature of GdN makes it a potential candidate for spin-dependent transport devices. These devices could exploit the different conductivities of the two spin states for applications like spin-filters and giant magnetoresistance (GMR) effects . GMR refers to the significant change in electrical resistance of a material in the presence of a magnetic field.

Challenges and Ongoing Research

Despite the exciting potential of GdN, there are challenges that researchers are actively working to overcome.

  • Synthesis of High-Quality Samples

    Producing high-quality, crystalline GdN samples has been a significant hurdle. Early research faced difficulties in obtaining samples with the desired properties for reliable characterization of its electronic and transport behavior .

  • Theoretical and Experimental Verification

    While theoretical calculations predict intriguing properties, further research is needed to experimentally verify them. Recent advancements in fabrication techniques have led to the development of textured GdN films, but there are still unresolved questions regarding the band structure and density of states that require further investigation using combined theoretical and experimental approaches .

Gadolinium nitride is an inorganic compound with the chemical formula GdN. It is characterized as a binary nitride of gadolinium, a rare earth element. Gadolinium nitride typically appears as a black powder and is isomorphous with sodium chloride, which means it shares a similar crystal structure. This compound exhibits interesting physical and chemical properties, making it valuable in various applications.

The mechanism of action of GdN depends on the specific application. Here are two potential areas:

  • Semiconductors: In its semiconducting state, GdN exhibits interesting electrical properties due to its band gap (energy difference between occupied and unoccupied electronic states). Doping with other elements can tailor its conductivity for applications in electronic devices [].
  • Magnetic Materials: GdN possesses a large magnetic moment due to the partially filled f-orbitals of Gd ions. This property makes it a potential candidate for permanent magnets and magnetoelectronic devices [].
  • Fine particles: Inhaling airborne particles of GdN might irritate the respiratory system.
  • Rare earth element: Gadolinium, a component of GdN, can potentially cause health issues upon long-term exposure, although the specific effects are still under investigation [].

  • Hydrolysis: In humid air, gadolinium nitride hydrolyzes to produce gadolinium hydroxide and ammonia:
    GdN+3H2OGd OH 3+NH3\text{GdN}+3\text{H}_2\text{O}\rightarrow \text{Gd OH }_3+\text{NH}_3
  • Reactivity with Acids: Gadolinium nitride is insoluble in water but soluble in acids, where it reacts to form gadolinium ions:
    GdN+6HClGdCl3+3H2+N2\text{GdN}+6\text{HCl}\rightarrow \text{GdCl}_3+3\text{H}_2+\text{N}_2
  • Formation: The synthesis of gadolinium nitride involves the direct reaction of gadolinium metal with nitrogen gas at high temperatures (around 1600 °C) and high pressure (approximately 1300 atm):
    2Gd+N22GdN2\text{Gd}+\text{N}_2\rightarrow 2\text{GdN}

Gadolinium nitride can be synthesized through various methods:

  • Direct Reaction: The primary method involves heating gadolinium metal in a nitrogen atmosphere at high temperatures and pressures.
  • Plasma-Enhanced Atomic Layer Deposition: This technique has been explored for depositing thin films of gadolinium nitride on substrates, allowing for controlled growth and properties tuning .
  • Chemical Vapor Deposition: Another method involves using precursors that decompose to form gadolinium nitride films .

Gadolinium nitride has several notable applications:

  • Semiconductors: It is utilized in the semiconductor industry due to its electronic properties.
  • Magnetic Materials: Gadolinium nitride exhibits ferromagnetic properties, making it useful in magnetic applications.
  • Catalysts: It serves as a catalyst in various

Studies on the interactions of gadolinium nitride focus primarily on its chemical reactivity and potential applications in electronics and materials science. Research indicates that its properties can be modified through doping or by forming composites with other materials, enhancing its performance in semiconducting applications.

Several compounds share similarities with gadolinium nitride, particularly other metal nitrides and gadolinium compounds:

CompoundChemical FormulaNotable Properties
Gadolinium oxideGd₂O₃Used in phosphors and ceramics
Cerium nitrideCeNExhibits unique electronic properties
Yttrium nitrideYNKnown for its superconducting capabilities
Lanthanum nitrideLaNUtilized in semiconductor applications
Neodymium nitrideNdNExhibits ferromagnetic properties

Uniqueness of Gadolinium Nitride

Gadolinium nitride stands out due to its ferromagnetic properties combined with its semiconductor characteristics, which are not commonly found together in other similar compounds. Its ability to form stable thin films through advanced deposition techniques further enhances its applicability in modern electronic devices.

Crystal System and Space Group Analysis

Gadolinium nitride crystallizes in the cubic crystal system, adopting the face-centered cubic rock salt structure type [1] [2]. The compound belongs to the space group Fm-3m, which corresponds to space group number 225 in the International Tables for Crystallography [1]. This space group designation indicates a face-centered cubic lattice with high symmetry operations including mirror planes and three-fold rotation axes [1].

The rock salt structure, also known as the sodium chloride structure type, is characterized by each gadolinium ion being surrounded by six nitrogen ions in an octahedral coordination environment [2] [3]. Conversely, each nitrogen ion is coordinated by six gadolinium ions, creating a highly symmetrical three-dimensional framework [3]. This structural arrangement results in a coordination number of six for both gadolinium and nitrogen atoms [2] [3].

The Hermann-Mauguin notation for the space group is Fm3m, while the Hall notation is expressed as -F 4 2 3 [1]. The point group symmetry is m3m, reflecting the high cubic symmetry of the structure [1]. This crystallographic arrangement places gadolinium nitride within the halite structure family, which is common among many binary ionic compounds [2].

Unit Cell Parameters and Atomic Coordination

The unit cell of gadolinium nitride exhibits cubic symmetry with lattice parameters a = b = c = 5.08 Angstroms [1] [4]. All angles (α, β, γ) are 90.000 degrees, confirming the cubic nature of the crystal system [1]. The unit cell volume is calculated to be approximately 131.1 cubic Angstroms [1].

The unit cell contains four formula units of gadolinium nitride (Z = 4), with gadolinium atoms occupying the 4a Wyckoff positions and nitrogen atoms occupying the 4b Wyckoff positions [1]. The calculated density of gadolinium nitride is 9.16 grams per cubic centimeter, though this value may be slightly underestimated due to typical overestimation of calculated cell volumes by approximately 3 percent [1].

ParameterValue
Lattice Parameter a5.08 Å
Lattice Parameter b5.08 Å
Lattice Parameter c5.08 Å
α (degrees)90.000°
β (degrees)90.000°
γ (degrees)90.000°
Unit Cell Volume131.1 ų
Z (formula units per cell)4
Density9.16 g/cm³

The atomic coordination environment in gadolinium nitride features gadolinium-nitrogen bond distances of approximately 2.20 Angstroms [5]. The nearest neighbor distance between gadolinium and nitrogen atoms is 2.54 Angstroms, while the metal-metal distance between adjacent gadolinium ions is 3.59 Angstroms [5]. Each gadolinium ion adopts an octahedral coordination geometry, being surrounded by six nitrogen ions at equivalent distances [2] [3].

The ionic character of the gadolinium-nitrogen bonds is significant, with gadolinium existing in the +3 oxidation state and nitrogen in the -3 oxidation state [2] [6]. The large difference in electronegativity between gadolinium (1.20) and nitrogen (3.0) contributes to the predominantly ionic nature of the bonding, with more than 50 percent ionic character [3].

Comparative Structural Analysis With Rare-Earth Nitrides

Gadolinium nitride shares structural similarities with other rare-earth nitrides, all of which adopt the face-centered cubic rock salt structure with space group Fm-3m [3] [7]. The rare-earth nitrides form an isostructural series, with lattice parameters that decrease systematically across the lanthanide series due to the lanthanide contraction [3] [7].

CompoundLattice Parameter (Å)Density (g/cm³)Metal-Nitrogen Bond Distance (Å)Ionic Radius M³⁺ (Å)
Lanthanum Nitride5.3056.732.301.032
Cerium Nitride5.0107.892.171.010
Neodymium Nitride4.9008.442.120.983
Gadolinium Nitride5.0809.102.200.938
Terbium Nitride4.9109.212.130.923
Erbium Nitride4.85310.602.100.890

The lattice constants of rare-earth nitrides range from approximately 5.305 Angstroms for lanthanum nitride to 4.76 Angstroms for lutetium nitride, representing a total variation of approximately 5 percent across the series [3]. Gadolinium nitride, with its lattice parameter of 5.08 Angstroms, falls within the middle range of this series [4] [3].

The systematic decrease in lattice parameters correlates directly with the decrease in ionic radii of the trivalent rare-earth cations across the lanthanide series [3] [7]. This relationship reflects the progressive filling of the 4f electron shell, which results in increased nuclear charge and consequent contraction of the ionic radii [7]. The experimental lattice constants show excellent agreement with density functional theory calculations, typically within 1-1.5 percent of calculated values [7] [8].

All rare-earth nitrides maintain the same coordination environment, with each rare-earth ion coordinated by six nitrogen ions in an octahedral arrangement [3] [7]. The metal-nitrogen bond distances follow the same trend as the lattice parameters, decreasing from 2.30 Angstroms in lanthanum nitride to 2.10 Angstroms in erbium nitride [5]. Gadolinium nitride exhibits a metal-nitrogen bond distance of 2.20 Angstroms, which is consistent with its position in the lanthanide series [5].

Conventional high-temperature synthesis represents the most established methodology for gadolinium nitride production, employing direct reaction between gadolinium metal and nitrogen gas under extreme conditions. The fundamental reaction proceeds according to the stoichiometric equation:

2Gd + N₂ → 2GdN

This synthesis route requires exceptionally high temperatures of 1600°C and pressures reaching 1300 atmospheres to overcome the thermodynamic barriers associated with nitrogen dissociation and gadolinium nitride formation [2]. The reaction typically occurs in sealed tantalum tubes to prevent oxidation and maintain the reducing atmosphere necessary for successful nitride formation [1].

The high-temperature approach produces gadolinium nitride as a black powder with the characteristic cubic rocksalt crystal structure and space group Fm3m [2] [5]. The resulting material exhibits a lattice parameter of approximately 5.046 Å and demonstrates ferromagnetic properties with a Curie temperature of 69 K [1] [2]. Research investigations have revealed that the formation of gadolinium nitride under these conditions follows equilibrium thermodynamics, with the product quality significantly influenced by temperature uniformity and nitrogen partial pressure [1].

The advantages of conventional high-temperature synthesis include the ability to produce bulk quantities of gadolinium nitride and the straightforward nature of the reaction mechanism. However, this approach suffers from substantial disadvantages including high energy consumption, limited control over product morphology, and the potential for impurity incorporation due to the extreme reaction conditions [1] [2].

ParameterValueNotes
Temperature1600°CCritical for nitrogen activation
Pressure1300 atmRequired for reaction completion
Reaction TimeSeveral hoursDepends on sample size
AtmospherePure N₂Prevents oxidation
Product FormBlack powderPolycrystalline material
YieldHighSuitable for bulk production

Molecular Beam Epitaxy Growth Mechanisms

Molecular beam epitaxy represents a sophisticated thin-film growth technique that enables precise control over gadolinium nitride deposition parameters and crystalline quality. The molecular beam epitaxy process occurs in ultra-high vacuum environments with base pressures typically maintained below 10⁻¹⁰ Torr, providing exceptional control over contamination and film purity [6] [7].

The molecular beam epitaxy growth mechanism involves the thermal evaporation of gadolinium metal from an effusion cell operated at carefully controlled temperatures. Simultaneously, activated nitrogen species are generated through either radio frequency plasma sources or ammonia decomposition, providing reactive nitrogen atoms for the nitridation process [4] [8] [6]. The substrate temperature during molecular beam epitaxy growth typically ranges from 600°C to 800°C, significantly lower than conventional high-temperature synthesis approaches [6] [7].

Research conducted by Groß and colleagues demonstrated that gadolinium nitride films deposited on magnesium oxide substrates using molecular beam epitaxy exhibit cube-on-cube epitaxial relationships with exceptional crystalline quality [6] [7]. The films demonstrate coherent growth with minimal defect densities and superior magnetic properties compared to polycrystalline materials produced through alternative synthesis routes [6].

The molecular beam epitaxy growth process incorporates several critical parameters that influence the final film properties. The gadolinium flux rate controls the deposition rate and must be carefully balanced with the nitrogen supply to maintain stoichiometric composition [4] [8]. The substrate temperature affects surface diffusion kinetics and determines the growth mode, with higher temperatures promoting layer-by-layer growth while lower temperatures may result in three-dimensional island formation [9] [8].

Ion-beam assisted molecular beam epitaxy represents an advanced variant of the standard molecular beam epitaxy technique, incorporating low-energy nitrogen ion bombardment to enhance the nitridation efficiency [6] [7]. This approach utilizes nitrogen ions with energies below 25 electron volts, providing sufficient energy for enhanced surface reactivity without inducing significant radiation damage [6]. The ion-to-atom flux ratio emerges as a critical parameter, with optimal ratios enabling two-dimensional film growth characterized by smooth topography and high crystalline quality [6].

Growth ParameterRangeOptimal ValueEffect on Film Quality
Substrate Temperature600-800°C700°CControls surface mobility
Base Pressure10⁻⁹ - 10⁻¹¹ Torr<10⁻¹⁰ TorrMinimizes contamination
Gd Flux RateVariableOptimized for stoichiometryDetermines growth rate
N₂ Plasma Power100-500 W300 WControls nitrogen activation
Ion Energy (IBAD)<25 eV15 eVEnhances surface reactivity

Novel Room-Temperature Synthesis Using Liquid Metal Alloys

Recent breakthrough research has unveiled a revolutionary synthesis pathway enabling gadolinium nitride formation at ambient temperatures through surface-mediated nitrogen activation mechanisms. This novel approach represents a paradigm shift from traditional high-temperature methodologies, offering unprecedented energy efficiency and environmental benefits [4] [8] [10].

The room-temperature synthesis mechanism involves the exposure of clean gadolinium surfaces to molecular nitrogen under high vacuum conditions. Research conducted by Chan and colleagues demonstrated that clean lanthanide surfaces, including gadolinium, possess remarkable capability for molecular nitrogen dissociation at ambient temperatures and low pressures [4] [8] [10]. This process contradicts conventional understanding of nitrogen activation, which typically requires extreme temperature and pressure conditions [10].

The underlying mechanism involves the direct interaction between gadolinium metal surfaces and molecular nitrogen, resulting in spontaneous nitrogen dissociation and subsequent nitride formation. In situ reflection high-energy electron diffraction studies revealed clear transitions from pure gadolinium surface patterns to gadolinium nitride structures during nitrogen exposure [4] [8]. The transformation occurs within minutes to hours depending on the nitrogen partial pressure and surface preparation quality [4] [8].

Liquid metal alloy catalysis represents an emerging extension of room-temperature nitrogen activation principles. Research investigations have explored the use of gadolinium-containing liquid metal alloys as catalysts for nitrogen fixation processes under mild conditions [11]. These systems leverage the high surface mobility and reactivity of liquid metal interfaces to facilitate nitrogen dissociation and subsequent chemical transformations [11].

The liquid metal approach offers several distinct advantages including enhanced mass transport, renewable catalyst surfaces, and the ability to operate under continuous flow conditions [11]. The liquid state provides dynamic surface renewal, preventing catalyst deactivation common in solid-state systems [11]. Additionally, the high thermal conductivity of liquid metals enables efficient heat management during potentially exothermic nitridation reactions [11].

Experimental studies have demonstrated that gadolinium-containing liquid alloys can activate molecular nitrogen at temperatures significantly below those required for conventional synthesis routes. The activated nitrogen species can subsequently react with gadolinium components to form gadolinium nitride particles or can be utilized for ammonia synthesis through hydrogen addition [10] [11].

Process ParameterConventionalRoom TemperatureImprovement Factor
Temperature1600°C20-25°C64× energy reduction
Pressure1300 atm10⁻⁶ atm10⁹× pressure reduction
Energy ConsumptionVery HighMinimal>100× efficiency gain
Process ComplexityModerateLowSimplified operation
Product ControlLimitedHighEnhanced selectivity

Surface Oxide-Mediated Nitrogen Activation Processes

Surface oxide-mediated nitrogen activation represents an innovative synthesis strategy that exploits the synergistic interactions between gadolinium oxide surfaces and molecular nitrogen to facilitate nitride formation under moderate conditions. This approach bridges the gap between high-temperature conventional synthesis and room-temperature surface reactions [1] [12].

The surface oxide-mediated mechanism involves the controlled formation of gadolinium oxide layers followed by selective reduction and nitridation processes. Research investigations have demonstrated that gadolinium oxide surfaces exhibit unique electronic properties that enhance nitrogen adsorption and activation [12] [13]. The oxide surface provides specific adsorption sites with appropriate electronic configurations for nitrogen molecule binding and subsequent dissociation [12].

The process typically begins with the formation of thin gadolinium oxide layers through controlled oxidation of gadolinium metal substrates. These oxide layers serve as precursors for subsequent nitridation reactions when exposed to nitrogen-containing atmospheres under reducing conditions [1] [12]. The reduction of surface oxide species generates active sites with enhanced nitrogen binding affinity [12].

Experimental studies have revealed that surface oxide-mediated nitrogen activation occurs through a multi-step mechanism involving nitrogen adsorption, oxide reduction, and nitride formation. The process can be enhanced through the introduction of reducing agents such as hydrogen or carbon monoxide, which facilitate oxide reduction and create optimal conditions for nitrogen incorporation [1] [12].

Temperature programmed studies have demonstrated that surface oxide-mediated nitrogen activation occurs at intermediate temperatures ranging from 400°C to 800°C, significantly lower than conventional high-temperature synthesis requirements [1]. The reaction kinetics depend strongly on the oxide layer thickness, surface morphology, and the presence of reducing co-reactants [1] [12].

The surface oxide-mediated approach offers several advantages including improved control over reaction conditions, reduced energy requirements compared to conventional synthesis, and the potential for selective nitride formation in specific surface regions [1] [12]. This methodology proves particularly valuable for applications requiring controlled nitride layer formation or surface modification processes [1].

Surface TreatmentTemperature (°C)AtmosphereNitridation EfficiencyProduct Characteristics
Native Oxide400-500N₂/H₂ModerateSurface layers
Controlled Oxidation500-600N₂ + reducing agentHighUniform coverage
Plasma Treatment300-400N₂ plasmaVery HighRapid conversion
Thermal Cycling600-800Alternating N₂/reducingVariableControlled depth

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25764-15-2

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Gadolinium nitride (GdN)

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Dates

Last modified: 08-16-2023

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